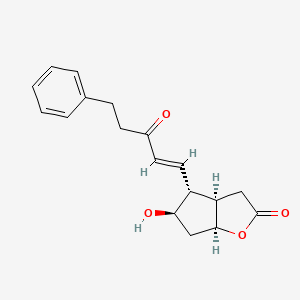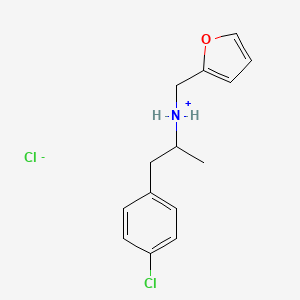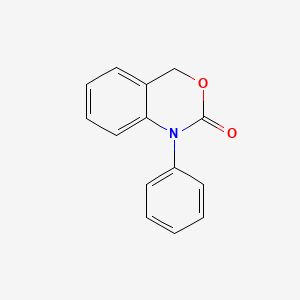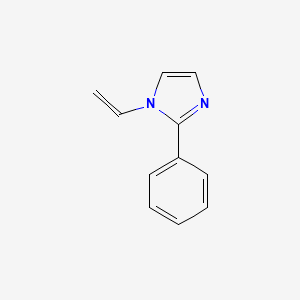
2-Phenyl-1-vinyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1-vinyl-1H-imidazole is a heterocyclic compound that features a five-membered imidazole ring with a phenyl group and a vinyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-vinyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl-substituted nitriles with vinyl-substituted amines under catalytic conditions. The reaction conditions often involve the use of nickel catalysts, which facilitate the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalytic systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenyl-1-vinyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated imidazole derivatives.
Substitution: The phenyl and vinyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include epoxides, reduced imidazole derivatives, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Phenyl-1-vinyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1-vinyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and vinyl groups contribute to the compound’s binding affinity and specificity, enhancing its biological activity. Detailed studies on its mechanism of action are essential to fully understand its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Vinylimidazole: Similar in structure but lacks the phenyl group, which affects its chemical properties and applications.
2-Phenyl-1H-imidazole:
1-Phenyl-1H-imidazole: Similar but without the vinyl group, leading to variations in its chemical behavior and uses.
Uniqueness
2-Phenyl-1-vinyl-1H-imidazole is unique due to the presence of both phenyl and vinyl groups, which impart distinct chemical properties and reactivity
Propiedades
Número CAS |
2851-94-7 |
|---|---|
Fórmula molecular |
C11H10N2 |
Peso molecular |
170.21 g/mol |
Nombre IUPAC |
1-ethenyl-2-phenylimidazole |
InChI |
InChI=1S/C11H10N2/c1-2-13-9-8-12-11(13)10-6-4-3-5-7-10/h2-9H,1H2 |
Clave InChI |
HAWZITGJTUAVQW-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=CN=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


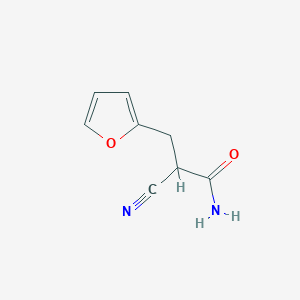

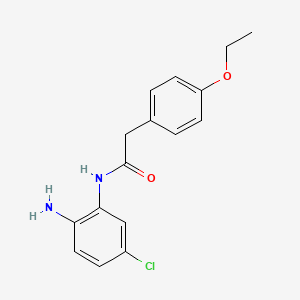
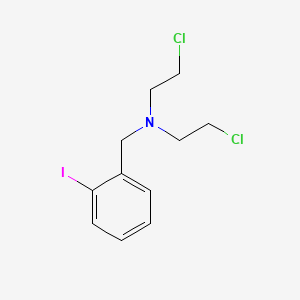
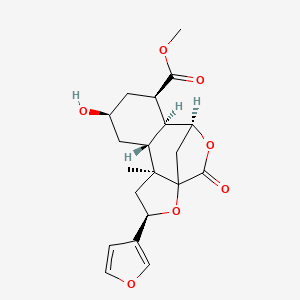

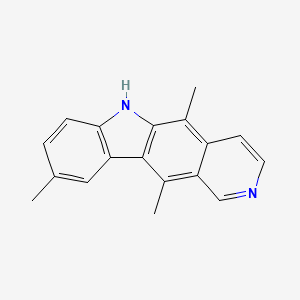

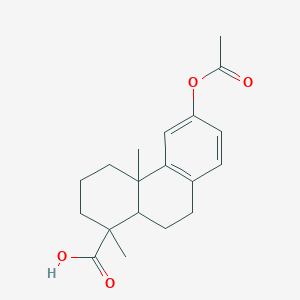
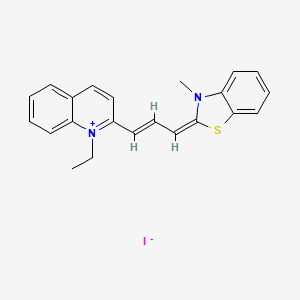
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
